molecular formula C14H19N5O2 B2801651 4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878413-16-2

4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2801651
CAS No.: 878413-16-2
M. Wt: 289.339
InChI Key: ORIJVSUJXLOKGW-UHFFFAOYSA-N
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Description

4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione: is a versatile chemical compound with a unique structure that allows for diverse applications in various fields, including chemistry, biology, medicine, and industry. Its complex molecular framework makes it an invaluable tool in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-propylpurine with dimethylformamide (DMF) under acidic conditions. The reaction mixture is then heated to facilitate the formation of the imidazole ring. Subsequent methylation steps introduce the methyl groups at the appropriate positions on the purine ring.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione: undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and industrial applications.

Scientific Research Applications

4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione: has a wide range of applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound is used in biochemical assays to study enzyme activities and metabolic pathways.

  • Medicine: : It has potential therapeutic applications, including as an anti-inflammatory agent and in cancer research.

  • Industry: : The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, the compound may inhibit certain enzymes or signaling pathways involved in the inflammatory response.

Comparison with Similar Compounds

4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione: is unique due to its specific structural features and functional groups. Similar compounds include:

  • 2,4,7,8-Tetramethyl-6-pentylpurino[7,8-a]imidazole-1,3-dione

  • 4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione

These compounds share the purino[7,8-a]imidazole-1,3-dione core but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

4,6,7,8-tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-6-7-18-12(20)10-11(17(5)14(18)21)15-13-16(4)8(2)9(3)19(10)13/h6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIJVSUJXLOKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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